反式-4-氯-2-丁烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated butenes can involve electrooxidative methods as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where an electrooxidative double ene-type chlorination was used . This process was conducted at room temperature and involved a two-layer solvent system. The functional group present in the molecule affected the outcome of the reaction, suggesting that the synthesis of trans-4-Chloro-2-butene-1-OL could be influenced by similar factors.

Molecular Structure Analysis

The molecular structure of chlorinated butenes can be complex, and the presence of chlorine atoms can lead to the formation of various isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene resulted in different isomeric forms . This indicates that the molecular structure of trans-4-Chloro-2-butene-1-OL would likely exhibit isomerism as well.

Chemical Reactions Analysis

Chlorinated butenes can undergo a variety of chemical reactions. For example, trans-1-chloro-2-butene reacts with solutions of alkali metals in liquid ammonia to yield several products, including trans-2-butene and various dienes . The reactivity of chlorinated butenes with π-bonds was also demonstrated, where stereospecific addition reactions occurred . These findings suggest that trans-4-Chloro-2-butene-1-OL could participate in similar addition reactions and potentially form complex products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes can be influenced by their molecular structure and the type of chemical reactions they undergo. The reaction of chlorine atoms with cis- and trans-2-butene was studied, and the product yields were found to depend on the total pressure, indicating that the physical conditions can significantly affect the outcome of reactions involving chlorinated butenes . This suggests that the properties of trans-4-Chloro-2-butene-1-OL would also be sensitive to reaction conditions.

科学研究应用

乙烯二聚和 Alphabutol 优化

涉及反式-4-氯-2-丁烯-1-醇的一个重要研究领域是其在乙烯二聚过程中的作用,特别是在 Alphabutol 技术优化中。乙烯二聚是生产丁烯-1 的关键工业过程,丁烯-1 是聚乙烯制造中使用的一种关键单体。Alphabutol 技术是一种乙烯二聚方法,正在不断发展,以提高丁烯-1 生产的选择性和效率。研究重点是改进操作流程以最大限度地减少结垢,这在文献中仍然是一个没有得到充分解决的问题,表明该技术有进一步发展的机会 (Alenezi, Manan, & Zaidel, 2019).

使用离子液体膜进行气体分离

另一个研究领域涉及使用稳定的室温离子液体膜 (SILM) 进行气体分离,这一过程可能与反式-4-氯-2-丁烯-1-醇的应用间接相关,因为它在分离过程中可能与不同的气体分子相互作用。SILM 在分离 CO2/N2 和 CO2/CH4 等气体混合物方面表现出优于标准聚合物的性能,这对于环境管理和化学工业至关重要。本研究概述了 SILM 性能的基准,提出了未来研究以增强气体分离技术的领域 (Scovazzo, 2009).

环己烯的催化氧化

对环己烯催化氧化的研究探索了各种工业中间体的选择性生产,包括反式/顺式-环己烷-1,2-二醇和环己-2-烯-1-醇。可控氧化反应在合成用于工业和学术应用的特定产品方面具有重要价值。选择性氧化过程的进步提供了优化反应的见解,以有效地生成目标产物,这可能涉及或与反式-4-氯-2-丁烯-1-醇中存在的官能团有关 (Cao et al., 2018).

土壤中二氯丙烯的降解

对土壤中顺式和反式-1,3-二氯丙烯(用作线虫剂)的降解研究提供了对类似氯化合物的环境行为和归宿的见解,可能包括反式-4-氯-2-丁烯-1-醇。了解降解速率和影响这些速率的因素对于评估此类化学物质的环境影响至关重要。本研究重点介绍了土壤中氯代烯丙醇的快速生物降解,表明环境研究在化学污染物管理中的重要性 (Dijk, 1974).

安全和危害

The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

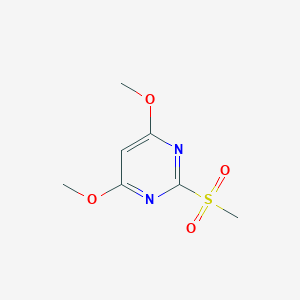

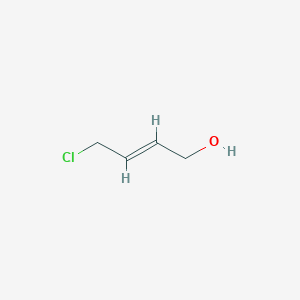

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)